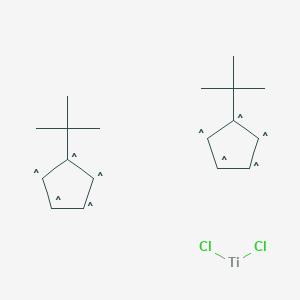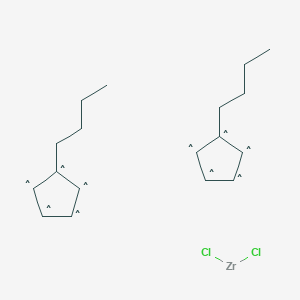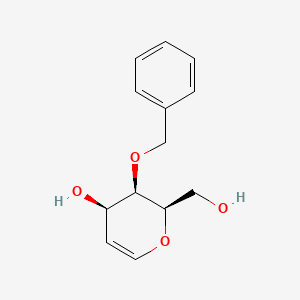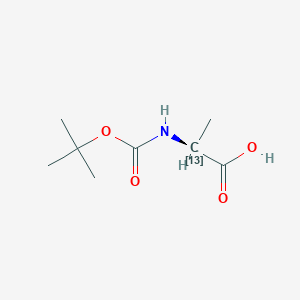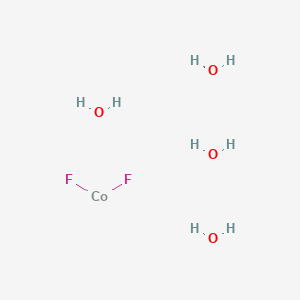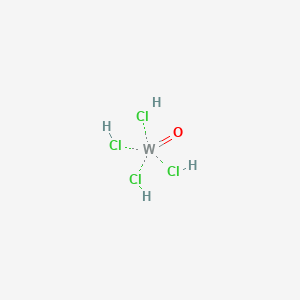
2-Butylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butylzinc bromide is an organozinc compound with the molecular formula C4H9BrZn . It is a colorless to pale yellow liquid that is highly reactive and sensitive to air and moisture. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butylzinc bromide can be synthesized through the reaction of butyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the product. The general reaction is as follows:
C4H9Br+Zn→C4H9ZnBr
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The process may involve the use of specialized equipment to handle the air-sensitive nature of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Butylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Negishi Coupling: This reaction involves the use of a palladium catalyst and a halide or triflate as the electrophile. The reaction is typically carried out in an inert atmosphere with THF as the solvent.
Addition Reactions: this compound can react with aldehydes, ketones, and other carbonyl compounds to form alcohols.
Major Products:
Negishi Coupling: The major products are substituted alkanes or alkenes, depending on the nature of the electrophile.
Addition Reactions: The major products are secondary or tertiary alcohols, depending on the structure of the carbonyl compound.
Scientific Research Applications
2-Butylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biomolecules for various research purposes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-butylzinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. In cross-coupling reactions, the compound transfers the butyl group to the electrophile, facilitated by a palladium catalyst. The general mechanism involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
- Butylzinc chloride (C4H9ZnCl)
- Phenylzinc bromide (C6H5ZnBr)
- Methylzinc bromide (CH3ZnBr)
Comparison: 2-Butylzinc bromide is unique due to its specific reactivity and the nature of the butyl group. Compared to butylzinc chloride, it has different solubility and reactivity profiles. Phenylzinc bromide and methylzinc bromide have different alkyl or aryl groups, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
bromozinc(1+);butane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.BrH.Zn/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATGUFISTUEOBS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH-]C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrZn |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

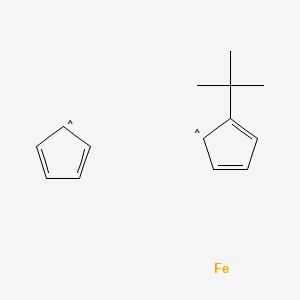




![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
